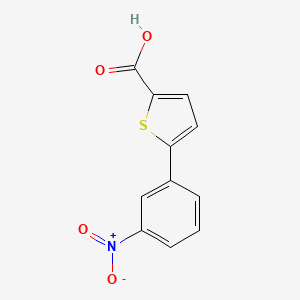
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid (NPTCA) is a synthetic organic compound that has recently been investigated for its potential use in scientific research. NPTCA is a derivative of 2-thiophenecarboxylic acid and is composed of a five-membered ring with a nitro group at the 3-position. Due to its unique structure, NPTCA has been studied for its potential applications in a variety of fields, including in vivo and in vitro research.
Applications De Recherche Scientifique
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been studied for potential applications in both in vivo and in vitro research. In vivo research involves the study of living organisms, while in vitro research involves the study of cells and molecules outside of a living organism.
In Vivo
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been studied for its potential use as a contrast agent in medical imaging. Contrast agents are substances that are used to highlight certain areas of the body during imaging, allowing for better visualization of the structures being studied. 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been found to be a promising contrast agent due to its ability to generate high contrast images in magnetic resonance imaging (MRI). In addition, 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been studied for its potential use as a drug delivery system. It has been found to be an effective carrier for drugs, allowing for the controlled release of drugs into the body.
In Vitro
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been studied for its potential use in cell culture and biochemical assays. 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been found to be a useful tool for studying the structure and function of proteins in a cell-free environment. Additionally, 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been studied for its potential use in diagnostics, as it can be used to detect the presence of certain molecules in a sample.
Mécanisme D'action
The mechanism of action of 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid is not yet fully understood. However, it is believed that the nitro group of 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid is responsible for its biological activity. The nitro group is believed to interact with proteins and other molecules, resulting in changes in their structure and function.
Activité Biologique
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer activities. In addition, 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been found to have a variety of biochemical and physiological effects. In particular, 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been found to affect the activity of proteins involved in cell signaling pathways, resulting in changes in cell behavior. Additionally, 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has been found to affect the activity of enzymes involved in drug metabolism, resulting in changes in drug absorption and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid has a number of advantages and limitations for use in laboratory experiments. One advantage of 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid is its low toxicity, making it a safe compound to use in experiments. Additionally, 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid is a relatively inexpensive compound and is easy to synthesize. However, 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Orientations Futures
The potential applications of 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid are still being explored. Some potential future directions for 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid research include further investigation of its use as a contrast agent in medical imaging, development of new drug delivery systems based on 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid, and study of its potential use in diagnostics. Additionally, further research is needed to understand the mechanism of action of 5-(3-Nitrophenyl)-2-thiophenecarboxylic acid and its biochemical and physiological effects.
Méthodes De Synthèse
5-(3-Nitrophenyl)-2-thiophenecarboxylic acid is synthesized through an acylation reaction of 2-thiophenecarboxylic acid with 3-nitrophenol. This reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and the desired product is isolated by column chromatography.
Propriétés
IUPAC Name |
5-(3-nitrophenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBHPZWXHNZNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2782287.png)
![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782288.png)

![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)
![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methylquinolin-4-yl)propanamide](/img/structure/B2782299.png)




![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2782306.png)
![2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2782307.png)